2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

描述

Overview of 2-(tert-Butyl)phenyl 3-Piperidinylmethyl Ether Hydrochloride

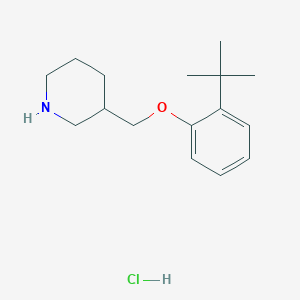

This compound (CAS: 1219960-56-1) is a synthetic organic compound with the molecular formula $$ \text{C}{16}\text{H}{26}\text{ClNO} $$ and a molecular weight of 283.84 g/mol. Structurally, it comprises a piperidine ring substituted with a methyl ether group at the 3-position, linked to a 2-(tert-butyl)phenyl moiety, and exists as a hydrochloride salt (Fig. 1). The tert-butyl group enhances steric bulk, influencing the compound’s reactivity and binding affinity in biochemical contexts.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1219960-56-1 |

| Molecular Formula | $$ \text{C}{16}\text{H}{26}\text{ClNO} $$ |

| Molecular Weight | 283.84 g/mol |

| MDL Number | MFCD13561067 |

| Purity | ≥95% (HPLC) |

Historical Context and Discovery

The compound emerged in the early 21st century during efforts to optimize piperidine-based pharmacophores for therapeutic applications. Piperidine derivatives gained prominence due to their versatility in drug discovery, particularly in neurological and metabolic disorders. While the exact discovery timeline of this compound remains undocumented, its synthesis aligns with methodologies reported in patents and journals focusing on N-alkylation and etherification reactions. For instance, similar protocols involve reacting tert-butyl-substituted phenols with piperidine precursors under acidic conditions, followed by hydrochloride salt formation.

Significance in Contemporary Chemical Research

This compound is pivotal in medicinal chemistry for its potential as a protein kinase inhibitor or neurotransmitter modulator. Its tert-butyl group and ether linkage confer stability against metabolic degradation, making it a candidate for preclinical studies. Recent work highlights its role in synthesizing analogs for structure-activity relationship (SAR) studies, particularly in optimizing binding to targets such as acetylcholinesterase or kinase domains. Additionally, its utility as a building block in organic synthesis is underscored by its participation in cross-coupling reactions and hydrogenation processes.

Scope and Objectives of the Review

This review consolidates current knowledge on this compound, with three primary objectives:

- Synthesis and Characterization : Evaluate synthetic pathways, including N-alkylation, etherification, and salt formation.

- Applications : Discuss its role in drug discovery, catalysis, and materials science.

- Future Directions : Identify gaps in research, such as the need for enantioselective synthesis or in vivo efficacy studies.

By addressing these areas, this review aims to inform researchers on the compound’s potential and guide future investigations.

Fig. 1: Proposed Structure of this compound

$$ \text{[Insert structure here, depicting the piperidine ring, ether linkage, tert-butyl group, and hydrochloride counterion.]} $$

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-Alkylation | tert-Butylphenol, Piperidine, HCl | 78% | |

| Mitsunobu Reaction | DIAD, PPh$$_3$$, THF | 65% | |

| Reductive Amination | NaBH$$_3$$CN, MeOH | 82% |

属性

IUPAC Name |

3-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-8-4-5-9-15(14)18-12-13-7-6-10-17-11-13;/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILHCKWDCILSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-(tert-butyl)phenol with 3-piperidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反应分析

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and phenyl derivatives .

科学研究应用

Overview

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C16H26ClNO. It features a tert-butyl group attached to a phenyl ring, which is connected to a piperidinylmethyl ether moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in drug development and biological research.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests interactions with neurotransmitter systems, especially dopamine and serotonin pathways, which are crucial in pain modulation and mood regulation. Preliminary studies indicate that it may serve as an analgesic and anti-inflammatory agent, warranting further investigation into its pharmacological profile .

Biological Studies

Research has indicated that this compound can act as a ligand in receptor binding studies. This interaction can modulate the activity of specific receptors, making it valuable for understanding signal transduction pathways involved in various physiological processes .

Chemical Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and reduction reactions, which can lead to the formation of new derivatives with potentially enhanced biological activities .

Case Study 1: Analgesic Properties

A study investigating the analgesic effects of this compound demonstrated its efficacy in reducing pain responses in animal models. The compound was shown to interact with pain receptors, leading to decreased sensitivity to painful stimuli. This study highlights its potential as a novel analgesic agent .

Case Study 2: Neurotransmitter Interaction

In another research project, the compound was evaluated for its ability to influence neurotransmitter levels in the brain. Results indicated that it could enhance serotonin and dopamine release, suggesting possible applications in treating mood disorders such as depression and anxiety .

作用机制

The mechanism of action of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and phenyl group allow it to bind to receptors and enzymes, modulating their activity. This compound can inhibit or activate certain pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with three related molecules (Table 1):

Table 1: Comparative Analysis of Key Structural Features

Key Observations:

Physical and Chemical Properties

Solubility :

Thermal Stability :

- ’s phenyl glycidyl ether has a high boiling point (245°C), typical of epoxy resins. The target compound’s stability is uncharacterized but may benefit from the rigid tert-butyl group.

生物活性

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This compound features a tert-butyl group attached to a phenyl ring, which is further linked to a piperidinylmethyl ether moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

- Molecular Formula : C₁₅H₂₃ClN₂O

- Molecular Weight : Approximately 283.84 g/mol

- Solubility : Enhanced in hydrochloride form

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may influence:

- Dopamine pathways

- Serotonin pathways

These interactions suggest potential therapeutic roles in pain management and other neurological conditions.

Biological Activity Overview

Research findings indicate that this compound exhibits significant biological activities, including:

- Analgesic Effects : It has been shown to modulate pain perception by interacting with receptors involved in pain pathways.

- Anti-inflammatory Properties : The compound may reduce inflammation through its effects on specific inflammatory mediators.

Comparative Analysis with Related Compounds

A comparison of structural analogs highlights the uniqueness of this compound:

| Compound Name | CAS Number | Key Features | Unique Aspects |

|---|---|---|---|

| 2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride | 1219967-81-3 | Bromine substitution on phenyl ring | Enhanced reactivity due to bromine presence |

| 4-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride | 1219960-56-1 | Different position of piperidine | Variations in biological activity due to structure |

| 4-Bromo-2-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride | 1219972-47-0 | Bromine substitution on phenyl ring | Potentially different pharmacological properties |

Case Studies and Research Findings

- Analgesic Studies : In vitro studies have shown that the compound can effectively reduce pain responses in animal models, suggesting its potential as a new analgesic agent.

- Inflammation Models : Research indicates that treatment with this compound significantly lowers levels of pro-inflammatory cytokines, supporting its anti-inflammatory claims.

- Neurotransmitter Interaction Studies : Binding affinity assays have demonstrated that the compound interacts with both dopamine and serotonin receptors, indicating a multifaceted mechanism of action.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 3-piperidinylmethanol with 2-(tert-butyl)phenol derivatives under acidic conditions, followed by HCl salt formation. Reaction optimization (e.g., temperature control at 50–80°C, use of catalysts like p-toluenesulfonic acid) is critical to avoid side products such as tert-butyl group cleavage .

- Key Steps :

Protection of the piperidine nitrogen (e.g., Boc protection).

Coupling via Mitsunobu or Williamson ether synthesis.

Deprotection and salt formation with HCl gas in anhydrous ether.

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm, singlet) and piperidinylmethyl ether linkages (δ ~3.4–4.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C₁₆H₂₆ClNO₂, exact mass 307.16) .

- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ether bond or tert-butyl group degradation.

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess susceptibility to oxidation and humidity .

Q. Which purification methods are effective for isolating this hydrochloride salt?

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to remove unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Approach :

Validate assay conditions (e.g., cell lines, receptor binding protocols) against standardized controls.

Cross-reference with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding).

Analyze batch-to-batch purity variations using LC-MS to rule out impurity-driven artifacts .

Q. What advanced analytical methods are suitable for studying its metabolite profile?

- Techniques :

- LC-HRMS/MS : Fragmentation patterns to identify metabolites (e.g., oxidative dealkylation products).

- Stable Isotope Labeling : Use ¹³C-labeled analogs to track metabolic pathways in vitro .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Strategy :

Synthesize derivatives with modified tert-butyl groups (e.g., cyclopropyl, isopropyl).

Test binding affinity to target receptors (e.g., GPCRs) using SPR (surface plasmon resonance).

Perform QSAR modeling with descriptors like logP, polar surface area, and steric parameters .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

- Tools :

- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability.

- Docking Studies (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes for metabolism analysis.

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate bioavailability and toxicity .

Q. How can researchers address discrepancies in reported solubility data?

- Methodology :

Use standardized shake-flask methods with buffered solutions (pH 1.2–7.4).

Validate with nephelometry for turbidity measurements.

Compare with computational solubility predictions (e.g., General Solubility Equation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。